3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid

Catalog No.
S14341956
CAS No.
98000-18-1
M.F
C16H19BrN2O8S
M. Wt
479.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[[amino(methyl)amino]methyl]-4-bromophenol;benze...

CAS Number

98000-18-1

Product Name

3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid

IUPAC Name

3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid

Molecular Formula

C16H19BrN2O8S

Molecular Weight

479.3 g/mol

InChI

InChI=1S/C8H11BrN2O.C6H6O3S.C2H2O4/c1-11(10)5-6-4-7(12)2-3-8(6)9;7-10(8,9)6-4-2-1-3-5-6;3-1(4)2(5)6/h2-4,12H,5,10H2,1H3;1-5H,(H,7,8,9);(H,3,4)(H,5,6)

InChI Key

YOCCUXVMEOJHLO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=CC(=C1)O)Br)N.C1=CC=C(C=C1)S(=O)(=O)O.C(=O)(C(=O)O)O

The compound 3-[[amino(methyl)amino]methyl]-4-bromophenol; benzenesulfonic acid; oxalic acid is a complex organic molecule characterized by its unique structure and functional groups. It consists of a bromophenol moiety, which is a phenolic compound substituted with a bromine atom, along with an amino group and a sulfonic acid group. The molecular formula for this compound is C16H19BrN2O8SC_{16}H_{19}BrN_2O_8S with a molecular weight of approximately 479.3 g/mol . This compound is of particular interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and applications.

The chemical reactivity of 3-[[amino(methyl)amino]methyl]-4-bromophenol; benzenesulfonic acid; oxalic acid can be attributed to its functional groups:

  • Bromine Substitution: The bromine atom can be substituted in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Amino Group Reactivity: The amino groups present can participate in condensation reactions, forming amides or other derivatives.
  • Acid-Base Reactions: The sulfonic acid group can engage in acid-base reactions, making the compound useful in buffer solutions or as a reagent in organic synthesis.

Research indicates that compounds similar to 3-[[amino(methyl)amino]methyl]-4-bromophenol; benzenesulfonic acid; oxalic acid exhibit various biological activities:

  • Antimicrobial Properties: Many bromophenol derivatives have shown effectiveness against bacteria and fungi.
  • Antioxidant Activity: Phenolic compounds are known for their antioxidant properties, which can help in reducing oxidative stress in biological systems.
  • Potential Anti-Cancer Activity: Some studies suggest that similar compounds may possess anti-cancer properties, although specific data on this compound is limited.

The synthesis of 3-[[amino(methyl)amino]methyl]-4-bromophenol; benzenesulfonic acid; oxalic acid can be approached through several methods:

  • Nucleophilic Substitution: Starting with 4-bromophenol, an amino group can be introduced via nucleophilic substitution using appropriate amines.
  • Sulfonation Reaction: The introduction of the benzenesulfonic acid moiety can be achieved through sulfonation reactions using sulfur trioxide or chlorosulfonic acid.
  • Oxidative Coupling: The final product may be obtained through oxidative coupling reactions that link the various functional groups together.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug development due to its biological activity.
  • Dyes and Pigments: Its structural features may allow it to be used in the synthesis of dyes or pigments.
  • Analytical Chemistry: It could serve as a reagent for detecting certain ions or molecules due to its reactive functional groups.

Studies on the interactions of 3-[[amino(methyl)amino]methyl]-4-bromophenol; benzenesulfonic acid; oxalic acid with biological systems are crucial for understanding its potential therapeutic effects. Interaction studies may include:

  • Binding Affinity Studies: To determine how well the compound binds to specific biological targets such as enzymes or receptors.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics of the compound in animal models to evaluate its efficacy and safety.

Several compounds share structural similarities with 3-[[amino(methyl)amino]methyl]-4-bromophenol; benzenesulfonic acid; oxalic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Amino-3-methylbenzenesulfonic acidAmino and sulfonic acid groupsUsed as a dye intermediate and has distinct solubility properties .
4-BromophenolBromine substituent on phenolCommonly used as an antiseptic and industrial chemical .
2-Amino-4-bromophenolSimilar bromophenol structureExhibits different biological activities compared to the target compound .
Benzenesulfonic acidSulfonic acid group attached to benzeneActs primarily as a strong acid and is less biologically active .

The uniqueness of 3-[[amino(methyl)amino]methyl]-4-bromophenol; benzenesulfonic acid; oxalic acid lies in its combination of multiple functional groups that may enhance its reactivity and biological activity compared to these similar compounds.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

478.00455 g/mol

Monoisotopic Mass

478.00455 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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